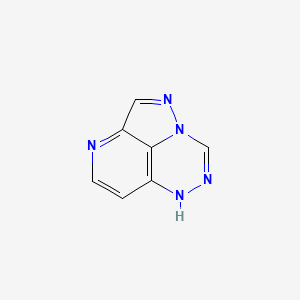
6H-1,3,6,7,8a-Pentaazaacenaphthylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-1,3,6,7,8a-Pentaazaacenaphthylene is a nitrogen-containing heterocyclic compound It is part of a class of compounds known for their unique structural properties and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-1,3,6,7,8a-Pentaazaacenaphthylene typically involves cyclization reactions. One common method is the base-promoted [3 + 3] cyclization of cyclopropenones and cyclopropenethiones with amides . This reaction is known for its excellent yields and good functional group tolerance under metal-free and mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
6H-1,3,6,7,8a-Pentaazaacenaphthylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the compound’s structure and reactivity.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound vary based on the type of reaction. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can yield a variety of substituted products.
Scientific Research Applications
6H-1,3,6,7,8a-Pentaazaacenaphthylene has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: Research into the biological activities of this compound and its derivatives is ongoing. The compound’s potential as a bioactive molecule is of interest in medicinal chemistry.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs and treatments.
Industry: this compound is used in the production of various industrial chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 6H-1,3,6,7,8a-Pentaazaacenaphthylene involves its interaction with specific molecular targets and pathways. The compound’s multiple nitrogen atoms allow it to participate in various chemical interactions, which can influence its biological and chemical activities. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
6H-1,3,6,7,8a-Pentaazaacenaphthylene can be compared with other nitrogen-containing heterocyclic compounds, such as:
1,3,6,8-Tetraazapyrenes: These compounds have similar structural features and are used in similar applications, including materials science and medicinal chemistry.
Pyrrolopyrazines: These compounds also contain multiple nitrogen atoms and are known for their biological activities.
The uniqueness of this compound lies in its specific structure and reactivity, which make it valuable for a wide range of scientific and industrial applications.
Properties
CAS No. |
449777-08-6 |
|---|---|
Molecular Formula |
C7H5N5 |
Molecular Weight |
159.15 g/mol |
IUPAC Name |
1,2,5,9,10-pentazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12),10-pentaene |
InChI |
InChI=1S/C7H5N5/c1-2-8-6-3-10-12-4-9-11-5(1)7(6)12/h1-4,11H |
InChI Key |
CUUUQGOJRWEHJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=NN3C2=C1NN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















